methyl 3-[(dimethylamino)methylidene]-4-oxocyclohexane-1-carboxylate
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Overview
Description
Methyl 3-[(dimethylamino)methylidene]-4-oxocyclohexane-1-carboxylate is a complex organic compound with a unique structure that includes a dimethylamino group, a methylene bridge, and a cyclohexane ring.
Preparation Methods
The synthesis of methyl 3-[(dimethylamino)methylidene]-4-oxocyclohexane-1-carboxylate typically involves the reaction of methyl 4-oxocyclohexane-1-carboxylate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in a solvent such as dimethylformamide (DMF). The reaction conditions often include heating the mixture to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Methyl 3-[(dimethylamino)methylidene]-4-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The dimethylamino group can be substituted by other nucleophiles, such as primary and secondary amines, to form a wide range of 3-aminomethylidene derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include primary and secondary amines, acids, bases, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-[(dimethylamino)methylidene]-4-oxocyclohexane-1-carboxylate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have potential biological activities, making it a candidate for drug discovery and development.
Material Science: Its unique structural properties make it useful in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of methyl 3-[(dimethylamino)methylidene]-4-oxocyclohexane-1-carboxylate involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ester and ketone groups can undergo nucleophilic attack. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Methyl 3-[(dimethylamino)methylidene]-4-oxocyclohexane-1-carboxylate can be compared with similar compounds such as:
Methyl 3-[(dimethylamino)methylidene]-6-fluoro-4-oxochroman-2-carboxylate: This compound has a similar structure but includes a fluorine atom and a chroman ring, which can alter its reactivity and biological activity.
3-Aminomethylidenechroman-4-ones: These compounds have a chroman ring and an amino group, making them structurally similar but with different electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical modifications.
Properties
CAS No. |
1883180-36-6 |
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Molecular Formula |
C11H17NO3 |
Molecular Weight |
211.3 |
Purity |
95 |
Origin of Product |
United States |
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